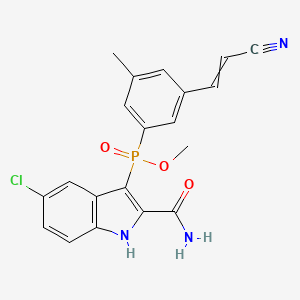
IDX-989
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosdevirine is an experimental antiviral agent belonging to the class of non-nucleoside reverse transcriptase inhibitors. It was primarily studied for its potential use in the treatment of human immunodeficiency virus (HIV) and acquired immune deficiency syndrome (AIDS). Fosdevirine was discovered by Idenix Pharmaceuticals and further developed by GlaxoSmithKline and ViiV Healthcare. its development was discontinued due to unexpected side effects .
Preparation Methods
The synthesis of Fosdevirine involves several key steps, including the formation of a chiral intermediate and a palladium-catalyzed H-phosphinate coupling reaction. The synthetic route can be summarized as follows :
Formation of Chiral Intermediate: The process begins with the preparation of a chiral intermediate using cinchonidine as a resolving agent.
Palladium-Catalyzed H-Phosphinate Coupling: This step involves the coupling of the chiral intermediate with a phosphinate group using palladium catalysis. This reaction is performed in the presence of palladium(II) chloride and a phosphine ligand.
Amidation: The final step involves the amidation of the carboxylic acid intermediate to form Fosdevirine. This step uses gaseous ammonia or aqueous ammonium hydroxide as the amine source.
Industrial production methods for Fosdevirine would likely involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.
Chemical Reactions Analysis
Fosdevirine undergoes various chemical reactions, including:
Oxidation: Fosdevirine can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fosdevirine has been investigated for various scientific research applications, including:
Chemistry: Fosdevirine serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with HIV reverse transcriptase.
Biology: It has been used in biological studies to understand the mechanisms of HIV replication and the development of drug resistance.
Medicine: Fosdevirine was explored as a potential treatment for HIV and AIDS, particularly for patients with resistance to other non-nucleoside reverse transcriptase inhibitors.
Mechanism of Action
Fosdevirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the viral genetic material. By binding to a specific site on the reverse transcriptase enzyme, Fosdevirine prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and its active site .
Comparison with Similar Compounds
Fosdevirine is compared with other non-nucleoside reverse transcriptase inhibitors, such as:
Nevirapine: Approved in 1996, Nevirapine is one of the first-generation non-nucleoside reverse transcriptase inhibitors.
Delavirdine: Approved in 1997, Delavirdine is another first-generation non-nucleoside reverse transcriptase inhibitor.
Efavirenz: Approved in 1998, Efavirenz is widely used in combination therapy for HIV treatment.
Fosdevirine is unique due to its specific chemical structure and the presence of a phosphinate group, which distinguishes it from other non-nucleoside reverse transcriptase inhibitors .
Properties
CAS No. |
1097733-15-7 |
|---|---|
Molecular Formula |
C20H17ClN3O3P |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |
InChI Key |
CGBYTKOSZYQOPV-ASSBYYIWSA-N |
SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 224876 ; GSK-224876 ; GSK224876. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


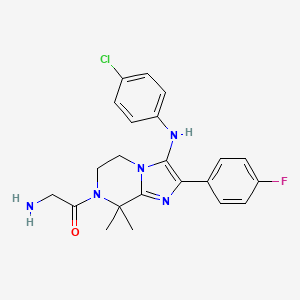
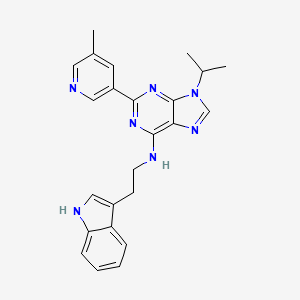
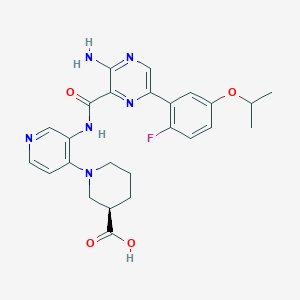
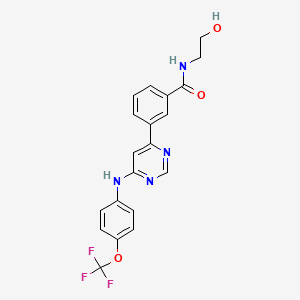
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
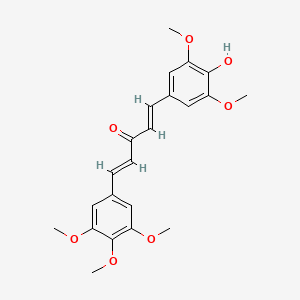

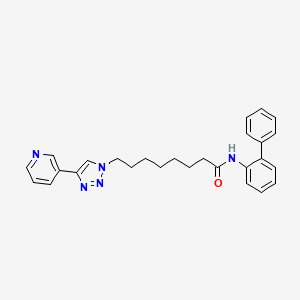
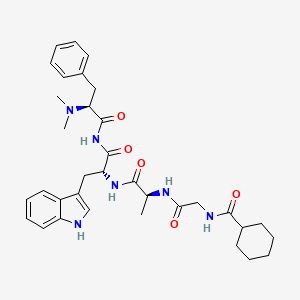
![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

